![molecular formula C30H44O4 B14331489 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate CAS No. 105701-26-6](/img/structure/B14331489.png)
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an octylphenyl group and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-octylphenol and 4-[4-(2-methylbutoxy)butoxy]benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and membrane interactions.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including plasticizers and surfactants.
Wirkmechanismus
The mechanism of action of 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate involves its interaction with lipid membranes due to its hydrophobic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Octylphenyl benzoate
- 4-[4-(2-methylbutoxy)butoxy]benzoic acid
- 4-Octylphenyl 4-methoxybenzoate
Uniqueness
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate is unique due to its dual long-chain alkyl groups, which confer distinct lipophilic properties. This makes it particularly useful in applications requiring high membrane affinity and stability.
Eigenschaften
CAS-Nummer |
105701-26-6 |
|---|---|
Molekularformel |
C30H44O4 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(4-octylphenyl) 4-[4-(2-methylbutoxy)butoxy]benzoate |
InChI |
InChI=1S/C30H44O4/c1-4-6-7-8-9-10-13-26-14-18-29(19-15-26)34-30(31)27-16-20-28(21-17-27)33-23-12-11-22-32-24-25(3)5-2/h14-21,25H,4-13,22-24H2,1-3H3 |
InChI-Schlüssel |
DNAHWXPMHMZAON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCOCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


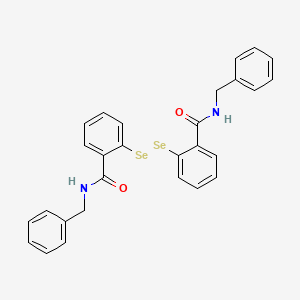
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
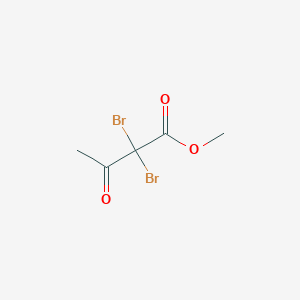


![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
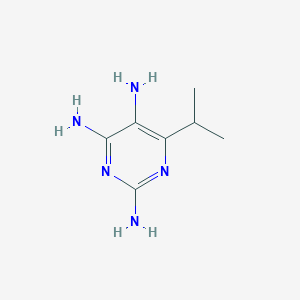
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
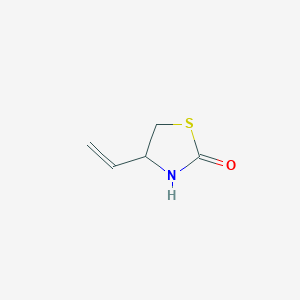
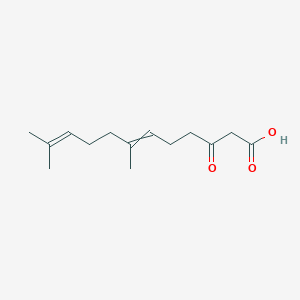
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)
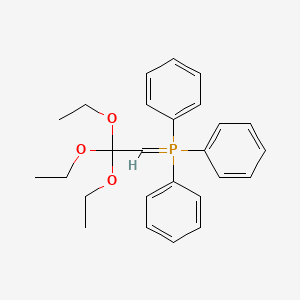

![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
